FlgM is predominantly found in Gram-negative bacteria, including Escherichia coli and Salmonella. It belongs to a class of proteins known as anti-sigma factors, which are characterized by their ability to bind to sigma factors and prevent them from initiating transcription. This classification highlights FlgM's role in modulating gene expression related to flagellar assembly and function.
The synthesis of FlgM can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In recombinant systems, E. coli strains are commonly used as hosts for expressing FlgM. Factors influencing yield include:
For example, a study demonstrated that adjusting conditions such as the addition of arabinose to induce the araBAD operon resulted in improved yields of secreted FlgM .
The molecular structure of FlgM varies among different bacterial species but generally consists of a compact globular form that allows it to interact effectively with sigma factor 28. Structural studies using techniques like Nuclear Magnetic Resonance (NMR) have shown that FlgM gains structural integrity within living cells under physiologically relevant conditions . The retention times of various FlgM proteins analyzed through gel filtration chromatography indicate differences in size and conformation among homologous proteins from different bacteria .
FlgM participates in several biochemical reactions primarily related to its regulatory functions. Its interaction with sigma factor 28 inhibits the transcription of flagellar genes, effectively regulating the assembly of flagella. This inhibition can be reversed when FlgM is degraded or when environmental signals trigger the expression of sigma factor 28, thus allowing flagellar gene expression to resume.
In laboratory settings, chemical reactions involving FlgM can be studied through techniques such as SDS-PAGE and Western blotting to analyze protein expression levels and interactions .
The mechanism by which FlgM exerts its regulatory effects involves direct binding to sigma factor 28, preventing it from associating with RNA polymerase. This interaction effectively silences the transcription of genes necessary for flagellar development. When environmental conditions are favorable for motility, specific signals lead to the degradation of FlgM or its dissociation from sigma factor 28, allowing for the transcriptional activation of flagellar genes .
FlgM is generally characterized by its solubility in aqueous solutions, stability under physiological pH conditions, and its ability to undergo conformational changes upon binding to other proteins. Its molecular weight typically ranges around 20 kDa, although this can vary based on species-specific isoforms. The presence of hydrophobic regions suggests potential interactions with membrane components during secretion processes.
FlgM has several applications in scientific research:
FlgM exemplifies the functional paradox of intrinsically disordered proteins (IDPs), performing essential biological roles while lacking a stable tertiary structure. Its conformational plasticity enables rapid responses to environmental cues, particularly in bacterial flagellar regulation.
In-cell NMR spectroscopy revealed that Salmonella typhimurium FlgM undergoes significant structural reorganization within living Escherichia coli cells. Key findings include:
Table 1: In-cell NMR Spectral Changes in FlgM
Condition | Crosspeak Behavior (C-terminal) | Crosspeak Behavior (N-terminal) | Structural Implication |
---|---|---|---|
Dilute solution | Present | Present | Fully disordered |
Living E. coli | Absent | Present | C-terminal structuring |
σ²⁸-bound state | Absent | Present | Functional complex formation |
Cellular crowding agents drive FlgM’s structural equilibrium toward ordered states through excluded volume effects:
Aquifex aeolicus FlgM, a thermophilic ortholog, exhibits cold-induced folding contrary to typical IDP behavior:
Table 2: Thermal Stability of FlgM Orthologs
Organism | Optimal Growth Temp (°C) | Structure at Low Temp (20°C) | Structure at High Temp (85°C) |
---|---|---|---|
A. aeolicus | 85–95 | Highly structured | Disordered |
S. typhimurium | 37 | Disordered | Disordered |
B. subtilis | 30–40 | Premolten globule | Partially denatured |
FlgM orthologs adopt divergent secondary structures despite shared regulatory functions, reflecting evolutionary adaptation.
The C-terminus of FlgM is functionally critical, exhibiting conserved helical propensity:
FlgM’s global compaction varies significantly across species:
Phylogenetic grouping (I–III) correlates with structural features:
Intramolecular interactions dictate FlgM’s compaction and functional efficiency:
Table 3: Structural Diversity in FlgM Orthologs
Organism | Phylogenetic Group | Conformational State | Hydrodynamic Radius (Rₕ) | Key Structural Features |
---|---|---|---|---|
S. typhimurium | Group IA | Premolten globule | ~32 Å | Transient C-terminal helix |
E. coli | Group IA | Premolten globule | ~31 Å | Similar to S. typhimurium |
B. subtilis | Group IIA | Compact premolten globule | ~28 Å | Strong intramolecular contacts |
P. aeruginosa | Group IB | Extended coil-like | ~30 Å | Moderate compaction, weak contacts |
P. mirabilis | Group IA | Extended coil-like | ~36 Å | Minimal intramolecular interactions |
A. aeolicus | Group III | Temperature-dependent folding | Variable | Cold-induced helical stabilization |
These structural variations underscore FlgM’s evolutionary adaptation to ecological niches while maintaining its core regulatory function. The balance between disorder and context-dependent structuring enables precise control of flagellar assembly across diverse bacteria.
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